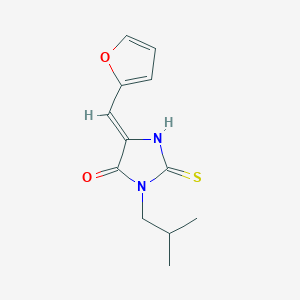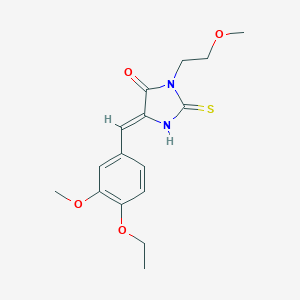![molecular formula C20H18N2O4S B305717 N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B305717.png)
N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide, also known as EHT 1864, is a small molecule inhibitor that targets the Rho family of GTPases. This compound has been widely studied for its potential therapeutic applications in cancer and other diseases.
Wirkmechanismus
N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864 inhibits the activity of Rho GTPases by binding to the switch regions of these proteins. Rho GTPases are molecular switches that cycle between an active GTP-bound state and an inactive GDP-bound state. N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864 locks Rho GTPases in the inactive GDP-bound state, preventing them from activating downstream signaling pathways that promote cancer cell proliferation and migration.
Biochemical and Physiological Effects
N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864 has been shown to have a number of biochemical and physiological effects. In cancer cells, N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864 inhibits the activity of Rho GTPases, leading to a decrease in cell proliferation and migration. In addition, N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. In animal models, N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864 has been shown to inhibit tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, there are also limitations to using N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864 in lab experiments. It has low solubility in aqueous solutions, which can make it difficult to work with. In addition, its potency can vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864. One area of research is to further investigate its potential therapeutic applications in cancer and other diseases. Another area of research is to develop more potent and selective inhibitors of Rho GTPases. In addition, there is a need to develop better methods for delivering N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864 to tumors and other disease sites in vivo. Finally, there is a need to better understand the role of Rho GTPases in normal physiological processes, which could lead to the development of new therapeutic targets.
Synthesemethoden
The synthesis of N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864 involves several steps. The starting material is 4-ethylphenylamine, which is reacted with ethyl chloroacetate to form N-ethyl-N-(4-ethylphenyl)glycine ethyl ester. This intermediate is then reacted with thiosemicarbazide to form the thiazolidinone ring. The final step involves the condensation of 4-hydroxybenzaldehyde with the thiazolidinone intermediate to form N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864.
Wissenschaftliche Forschungsanwendungen
N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864 has been extensively studied for its potential therapeutic applications in cancer. Rho GTPases are known to play a critical role in cancer cell proliferation, migration, and invasion. N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864 inhibits the activity of Rho GTPases, leading to a decrease in cancer cell proliferation and migration. In addition to cancer, N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864 has also been studied for its potential therapeutic applications in other diseases, such as cardiovascular disease, neurological disorders, and inflammatory diseases.
Eigenschaften
Produktname |
N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
|---|---|
Molekularformel |
C20H18N2O4S |
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
N-(4-ethylphenyl)-2-[(5E)-5-[(4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C20H18N2O4S/c1-2-13-3-7-15(8-4-13)21-18(24)12-22-19(25)17(27-20(22)26)11-14-5-9-16(23)10-6-14/h3-11,23H,2,12H2,1H3,(H,21,24)/b17-11+ |
InChI-Schlüssel |
DSYDGJITJSGKES-GZTJUZNOSA-N |
Isomerische SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=C(C=C3)O)/SC2=O |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O |
Kanonische SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B305634.png)
![N-(2-ethyl-6-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305637.png)
![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B305638.png)
![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B305639.png)
![2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305640.png)
![4-({[4-(4-ethoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)morpholine](/img/structure/B305643.png)

![(5Z)-3-(2-methylpropyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]imidazolidin-4-one](/img/structure/B305646.png)


![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone](/img/structure/B305652.png)
![3-(2-Methoxyethyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305655.png)

